3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound with the molecular formula and a molecular weight of approximately 241.29 g/mol. This compound is notable for its unique bicyclic structure and the presence of a fluorine atom, which enhances its chemical properties, including lipophilicity and metabolic stability. It is classified as an azabicyclic carboxylic acid and is primarily used in medicinal chemistry and biological studies.
3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid falls under the category of organic compounds, specifically within the subclass of carboxylic acids and bicyclic compounds. Its classification is further defined by its functional groups, including tert-butoxycarbonyl and carboxylic acid moieties.
The synthesis of 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the following steps:
The reduction process often employs various reagents and conditions tailored to optimize yield and purity. The scalability of this synthesis method has been studied to facilitate industrial production while ensuring safety in handling reactive intermediates .
The compound features a bicyclic structure characterized by a nitrogen atom incorporated into the ring system, contributing to its azabicyclic classification. The presence of the tert-butoxycarbonyl group enhances its stability and reactivity.
The structural formula can be represented as follows:
This InChI string provides a unique identifier for the compound's structure in chemical databases .
3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and azabicyclic compounds:
The specific outcomes of these reactions depend on the choice of reagents, reaction conditions (temperature, pressure), and the presence of catalysts .
The mechanism of action for 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid in biological systems primarily relates to its role as a building block in drug development. Its unique structure allows it to interact with biological targets effectively.
Studies have shown that compounds with similar structures exhibit significant activity against specific biological pathways, making this compound valuable in medicinal chemistry .
The compound is typically a solid at room temperature with high purity levels (>97%) reported by suppliers .
Key chemical properties include:
These properties are crucial for its application in synthesis and biological studies .
3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several applications:
The stereoselective construction of the 3-azabicyclo[3.1.1]heptane scaffold requires advanced catalytic strategies to achieve the desired stereochemical configuration. Photoredox catalysis has emerged as a pivotal method for initiating radical cyclization reactions that form the bicyclic framework. Recent advances demonstrate that visible-light-mediated reactions using fac-Ir(ppy)₃ catalysts enable the generation of carbon-centered radicals that participate in ring-closing events, though catalyst cost (€852/250 mg) remains a limitation [8]. Flow chemistry techniques significantly enhance stereocontrol and scalability; optimized conditions (365 nm irradiation, 30-minute residence time) yield the bicyclic core with >70% enantiomeric excess. Organocatalytic approaches employing cinchona alkaloid derivatives facilitate asymmetric Mannich or aldol reactions to establish chiral centers prior to ring closure, achieving enantioselectivities of 85-92% [8].
Table 1: Catalytic Methods for Core Synthesis
Method | Catalyst/Reagent | Enantiomeric Excess (%) | Reaction Time |
---|---|---|---|
Photoredox Catalysis | fac-Ir(ppy)₃ | 70-75 | 4-6 hours |
Flow Photochemistry | None (365 nm LED) | 78-82 | 30 minutes |
Organocatalysis | Cinchonine derivatives | 85-92 | 12-24 hours |
The tert-butoxycarbonyl group serves as an essential protective moiety for the nitrogen atom within the 3-azabicyclo[3.1.1]heptane framework, ensuring chemoselective functionalization of the carboxylic acid group. Standard Boc incorporation employs di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran with catalytic dimethylaminopyridine, achieving >95% protection efficiency [3]. Stability studies confirm the Boc group remains intact under diverse reaction conditions, including basic hydrolysis (pH 10-12) and mild reducing environments (NaBH₄ in methanol). Crucially, orthogonal deprotection occurs with trifluoroacetic acid in dichloromethane (25°C, 1-2 hours) without compromising the bicyclic scaffold or the C5-fluoro substituent [6]. For acid-sensitive derivatives, alternative deprotection using trimethylsilyl iodide in acetonitrile provides high-yielding amine liberation [3].
Electrophilic fluorination at the C5 position presents significant synthetic challenges due to steric constraints and the requirement for stereocontrol. Directed ortho-lithiation followed by N-fluorobenzenedisulfonimide treatment enables precise fluorine introduction at the bridgehead carbon, with yields of 68-75% [8]. Alternative approaches leverage halogen-exchange reactions on pre-formed C5-bromo intermediates using silver(I) fluoride in anhydrous dimethylformamide at 80°C, achieving complete conversion in 8 hours [2]. The fluorine atom's stereoelectronic influence substantially modifies the bicyclic system's dipole moment (measured at 2.34 Debye) and enhances metabolic stability in preclinical studies. Computational analyses indicate the C-F bond adopts a pseudo-axial orientation, minimizing 1,3-diaxial interactions within the bicyclic framework [8].
Table 2: Fluorination Methods Comparison
Method | Reagent | Temperature | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Directed Lithiation/Fluorination | NFSI/n-BuLi | -78°C to 25°C | 68-75 | Moderate |
Halogen Exchange | AgF | 80°C | 82-88 | High |
Radical Fluorination | Selectfluor®/Photoredox | 25°C | 55-62 | Low |
Ring-closing methodologies for constructing the bicyclo[3.1.1]heptane system predominantly involve intramolecular alkylation or reductive amination strategies. A highly efficient route employs keto-acid precursors undergoing Schmidt rearrangement with hydrazoic acid to form the bridged lactam, followed by borane reduction to yield the 3-azabicyclo[3.1.1]heptane skeleton . Alternative pathways feature ring-closing metathesis of diene precursors using Grubbs second-generation catalyst (5 mol%) in dichloromethane, producing unsaturated intermediates that are subsequently hydrogenated (H₂/Pd-C). Intramolecular [2+2] photocycloaddition of vinyl azides generates strained intermediates that rearrange to the target bicyclic system under thermal conditions (80°C). The carboxylic acid moiety at C1 is typically installed through haloform oxidation of acetyl precursors or Arndt-Eistert homologation of existing carboxyl groups [9].
Table 3: Cyclization Strategies and Outcomes
Method | Key Reagent | Cyclization Yield (%) | Acid Introduction Method |
---|---|---|---|
Schmidt Rearrangement | Hydrazoic Acid | 65-70 | Keto-acid precursor |
Ring-Closing Metathesis | Grubbs II Catalyst | 72-78 | Arndt-Eistert reaction |
[2+2] Photocycloaddition | UV Light (254 nm) | 60-65 | Haloform oxidation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1